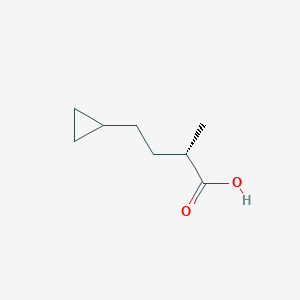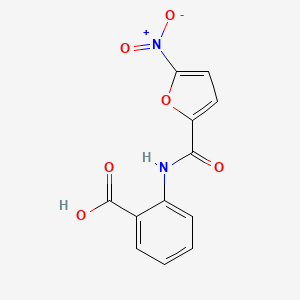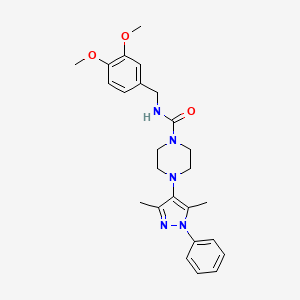
N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C25H31N5O3 and its molecular weight is 449.555. The purity is usually 95%.
The exact mass of the compound N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound belongs to a class of novel pyrazole carboxamide derivatives, which have been synthesized and structurally characterized. These derivatives, containing a piperazine moiety, have been studied for their molecular structure through IR, 1H NMR, HRMS spectroscopy, and X-ray crystal analysis. Such compounds have potential applications in medicinal chemistry and materials science due to their unique structural properties (Hong-Shui Lv, Xiao‐Ling Ding, & Baoxiang Zhao, 2013).
Antimicrobial Applications
A series of compounds derived from similar structures have been synthesized and evaluated for their antimicrobial activities. These studies have shown that certain derivatives exhibit moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This indicates the potential use of these compounds in developing new antimicrobial agents (Rahul P. Jadhav, Hemant N. Raundal, Amar A. Patil, & Vivek D. Bobade, 2017).
Biofilm Inhibition and MurB Enzyme Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent bacterial biofilm inhibition, as well as inhibitory activities against the MurB enzyme. These compounds, synthesized using 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, have demonstrated effectiveness against various bacterial strains, including MRSA and VRE. This suggests their potential application in treating bacterial infections and in drug discovery focusing on biofilm formation and key bacterial enzymes (Ahmed E. M. Mekky & S. Sanad, 2020).
Synthesis of Polyamides
In the field of polymer science, derivatives of this compound have been used in the synthesis of polyamides. These polyamides, synthesized using different diamines including piperazine, have shown solubility in various solvents and potential for various industrial applications, owing to their unique molecular weights and structural properties (M. Hattori & M. Kinoshita, 1979).
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3/c1-18-24(19(2)30(27-18)21-8-6-5-7-9-21)28-12-14-29(15-13-28)25(31)26-17-20-10-11-22(32-3)23(16-20)33-4/h5-11,16H,12-15,17H2,1-4H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJUMADTJXZPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

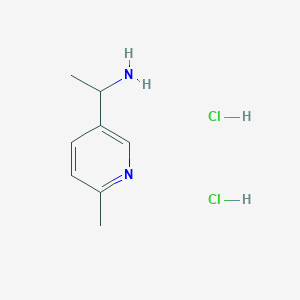
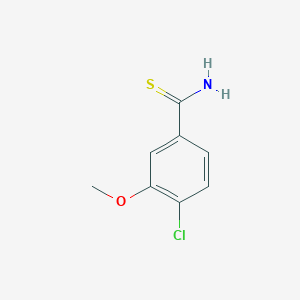
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2986321.png)
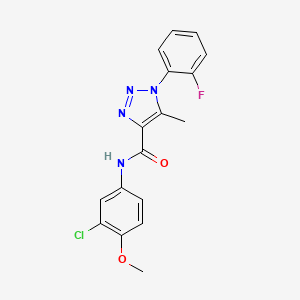
![{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2986324.png)
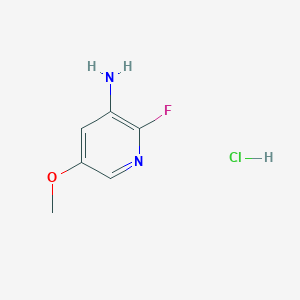
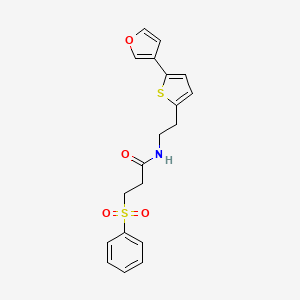
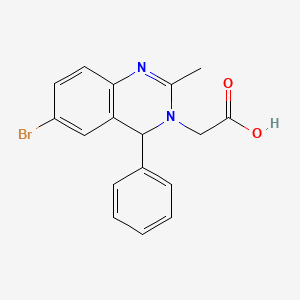
![Spiro[chroman-2,1'-cyclobutan]-4-amine hcl](/img/structure/B2986331.png)
![1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2986332.png)
![{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B2986334.png)
![N-(3'-acetyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2986335.png)
